3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-(3-Methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidinone class. Its core structure consists of a fused triazole and pyrimidinone ring system, substituted at positions 3 and 6 with a 3-methylphenyl group and a 4-(trifluoromethyl)benzyl group, respectively. The trifluoromethyl (CF₃) group is a key pharmacophore known to enhance metabolic stability and lipophilicity, while the 3-methylphenyl substituent may influence steric interactions in biological systems .
Properties
IUPAC Name |
3-(3-methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O/c1-12-3-2-4-15(9-12)27-17-16(24-25-27)18(28)26(11-23-17)10-13-5-7-14(8-6-13)19(20,21)22/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTYDMHKRFNLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsFor instance, trifluoromethylation can be performed using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially changing the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving its molecular targets.
Medicine: The compound’s pharmacological properties may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity can be leveraged in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazolopyrimidine core can facilitate interactions with various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 3-methylphenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents like the hydroxyphenyl group in .
- Hybrid Systems : Compounds with fused heterocycles (e.g., oxadiazole in ) exhibit enhanced π-stacking capabilities, which could improve target engagement in enzyme pockets .
Physicochemical Properties
Comparative data for melting points, solubility, and spectral features:
Analysis :
- The target compound’s predicted C=O stretch (~1680 cm⁻¹) aligns with analogs in and , confirming the conserved pyrimidinone carbonyl .
- The absence of a hydroxyl group (cf. ) likely improves metabolic stability by reducing phase II conjugation pathways .
Biological Activity
The compound 3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 893937-35-4) is a member of the triazolopyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.34 g/mol. The structure features a triazolo-pyrimidine core substituted with a methyl group and a trifluoromethyl group, which may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A study identified a related triazolo compound that demonstrated potent anticancer effects in multicellular spheroid models, indicating enhanced efficacy in 3D tumor environments compared to traditional 2D cultures .
Anti-inflammatory Effects
Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- Research Findings : In vitro assays demonstrated that certain derivatives effectively inhibited COX enzyme activity, leading to reduced prostaglandin synthesis and subsequent inflammation markers in treated cells .
Calcium Channel Modulation
The compound's structural characteristics suggest potential interactions with calcium channels. Modulating calcium channel activity can have therapeutic implications for cardiovascular diseases.
- Mechanism : Calcium channel blockers are known to alleviate conditions such as hypertension and arrhythmias. Preliminary data suggest that this compound may exhibit similar properties by influencing calcium ion flux across cellular membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolo-pyrimidine derivatives. Modifications in substituent positions and electronic properties significantly affect their biological activities.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and receptor binding affinity |
| Methyl substitution | Influences steric hindrance and electronic distribution |
Q & A
Q. Optimization Strategies :
- Use reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency.
- Catalysts like potassium carbonate (K₂CO₃) or potassium iodide (KI) improve yields in alkylation steps .
- Monitor reaction progress via TLC or HPLC to identify intermediate purity before proceeding to subsequent steps.
How is the structural characterization of this compound validated, and what analytical techniques are critical?
Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming the triazolo-pyrimidinone scaffold and substituent geometry .
Advanced Tip : Pair experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .
What biological activities are associated with this compound, and how are its mechanisms of action studied?
Basic Research Question
While direct data on this compound is limited, structurally related triazolo-pyrimidinones exhibit:
Q. Advanced Mechanistic Studies :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity.
- Perform molecular docking studies to map interactions with catalytic sites of enzymes like CDK2 or EGFR .
How can researchers design experiments to resolve contradictions in reported bioactivity data?
Advanced Research Question
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions.
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude degradation products .
- Orthogonal Assays : Combine enzymatic assays with phenotypic screening (e.g., apoptosis markers) to confirm activity .
What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?
Advanced Research Question
To explore SAR:
- Synthetic Modifications : Systematically vary substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and assess activity changes.
- Pharmacophore Mapping : Use 3D-QSAR models to identify critical functional groups (e.g., the triazole ring’s role in hydrogen bonding) .
- In Silico Screening : Perform virtual screening of derivative libraries against target proteins to prioritize synthesis .
How should stability and degradation profiles be evaluated under experimental conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then analyze degradation products via LC-MS .
- Long-Term Stability : Store samples at –20°C in inert atmospheres and monitor stability over 6–12 months using accelerated stability protocols .
What in vivo models are suitable for preclinical evaluation of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
